Computed LogP: Lipophilicity Edge Over Methyl Analog
The target compound exhibits a computed LogP of 3.49, which is approximately 1.5 log units higher than that of the closest saturated analog, methyl 4-amino-3-methyl-5-nitrobenzoate (predicted LogP ≈ 1.98), indicating significantly greater lipophilicity . This difference arises from the four-carbon alkenyl chain in the target versus the single methyl group in the comparator.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.49 |
| Comparator Or Baseline | Methyl 4-amino-3-methyl-5-nitrobenzoate (predicted LogP ≈ 1.98) |
| Quantified Difference | ΔLogP ≈ +1.51 |
| Conditions | Calculated values from Chemsrc database; method not specified. |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical programs, a 1.5 log unit increase in LogP translates to a roughly 30-fold increase in octanol/water partition, which directly impacts membrane permeability, bioavailability predictions, and formulation strategy.
